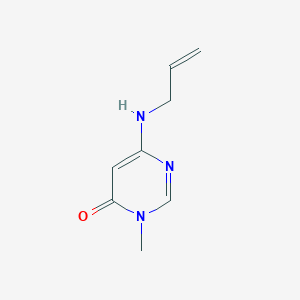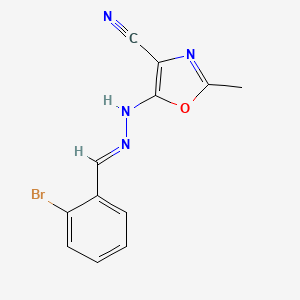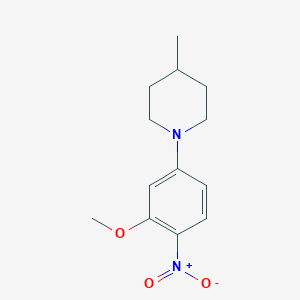![molecular formula C10H11BrN2O B2407424 3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one CAS No. 958292-28-9](/img/structure/B2407424.png)
3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a chemical compound with the CAS Number: 958292-28-9 . It has a molecular weight of 255.11 . The compound is typically stored at temperatures between 0-5°C and appears as a white solid .
Synthesis Analysis
The synthesis of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves the addition of 10 parts by weight of heated melted polyphosphoric acid to a drying kettle . The reaction solution is then added dropwise to 12.5 parts by weight of water to carry out hydrolysis . The crude product is then decolorized by heating with methanol and activated carbon . After filtration, the filtrate is cooled to 10 °C for 20 hours, centrifuged, washed, and dried to give the final product .Molecular Structure Analysis
The IUPAC name of the compound is 3-amino-7-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one . The InChI code is 1S/C10H11BrN2O/c11-7-2-4-9-6 (5-7)1-3-8 (12)10 (14)13-9/h2,4-5,8H,1,3,12H2, (H,13,14) .Physical and Chemical Properties Analysis
The compound is a white solid at room temperature . It has a molecular weight of 255.11 and is typically stored at temperatures between 0-5°C .Scientific Research Applications
Brominated Compounds in Environmental and Health Sciences
- Health Effects of Polybrominated Compounds : Studies reveal that brominated compounds like PBDDs and PBDFs have similar toxicity profiles to their chlorinated homologs. The literature emphasizes the need for more research on health effects and potential risk assessments due to limited exposure data and the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
- Occurrence and Toxicity of Novel Brominated Flame Retardants : The increasing application of novel brominated flame retardants raises concerns about their environmental fate, toxicity, and human exposure. This review emphasizes the need for comprehensive research on their occurrence, environmental impact, and health implications (Zuiderveen, Slootweg, & de Boer, 2020).
Azepine Derivatives in Pharmaceutical Research
- Synthesis and Biological Importance of Azepine Derivatives : Azepine derivatives like benzazoles are noted for their variety of biological activities and clinical applications. Research emphasizes the development of new procedures to access these compounds and assess their therapeutic potential in treating various conditions, including their pharmacological activities like cytotoxicity, cell proliferation inhibition, angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).
- 3-Component Cyclocondensation in Heterocyclic Synthesis : The synthesis of tetrahydrobenzo[b]pyrans, a type of heterocyclic compound, is of particular interest due to their significance in natural compounds and pharmaceuticals. Research highlights the role of organocatalytic approaches in synthesizing these compounds, reflecting the importance of these methods in green chemistry and their potential in drug development (Kiyani, 2018).
General Applications in Chemistry and Material Science
- Polymer Synthesis with Divalent Metal Salts : Divalent metal salts of certain acids, like p-aminobenzoic acid, serve as starting materials for synthesizing ionic polymers with firmly incorporated metal. These polymers find applications in various fields due to their unique properties and the potential for further functionalization (Matsuda, 1997).
Properties
IUPAC Name |
3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCIKXLZQSZZQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2407341.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2407343.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide](/img/structure/B2407344.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)



![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)

